molecular formula C5H3BrN4O2 B14902807 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B14902807
M. Wt: 231.01 g/mol
InChI Key: DTOVFWCFOQTREL-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-nitropyrazole with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

    Cyclization: Various cyclization agents and conditions depending on the desired product.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 2-(4-Amino-3-nitro-1H-pyrazol-1-yl)acetonitrile.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group and the bromine atom can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile: Lacks the nitro group, which may result in different reactivity and applications.

    2-(4-Nitro-1H-pyrazol-1-yl)acetonitrile: Lacks the bromine atom, affecting its substitution reactions.

    2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)ethanol:

Uniqueness

2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitro group on the pyrazole ring. This combination of substituents provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C5H3BrN4O2

Molecular Weight

231.01 g/mol

IUPAC Name

2-(4-bromo-3-nitropyrazol-1-yl)acetonitrile

InChI

InChI=1S/C5H3BrN4O2/c6-4-3-9(2-1-7)8-5(4)10(11)12/h3H,2H2

InChI Key

DTOVFWCFOQTREL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC#N)[N+](=O)[O-])Br

Origin of Product

United States

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